N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135129-45-1
VCID: VC11918644
InChI: InChI=1S/C29H27N3O5S.ClH/c1-3-31(4-2)11-12-32(29-30-22-16-24-25(17-26(22)38-29)36-14-13-35-24)27(33)21-15-20-19-8-6-5-7-18(19)9-10-23(20)37-28(21)34;/h5-10,15-17H,3-4,11-14H2,1-2H3;1H
SMILES: CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O.Cl
Molecular Formula: C29H28ClN3O5S
Molecular Weight: 566.1 g/mol

N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride

CAS No.: 1135129-45-1

Cat. No.: VC11918644

Molecular Formula: C29H28ClN3O5S

Molecular Weight: 566.1 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride - 1135129-45-1

Specification

CAS No. 1135129-45-1
Molecular Formula C29H28ClN3O5S
Molecular Weight 566.1 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C29H27N3O5S.ClH/c1-3-31(4-2)11-12-32(29-30-22-16-24-25(17-26(22)38-29)36-14-13-35-24)27(33)21-15-20-19-8-6-5-7-18(19)9-10-23(20)37-28(21)34;/h5-10,15-17H,3-4,11-14H2,1-2H3;1H
Standard InChI Key MVQATCTUCXLRKC-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O.Cl
Canonical SMILES CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O.Cl

Introduction

Key Structural Features:

  • Core Framework: A benzo[f]chromene backbone fused with a carboxamide group.

  • Heterocyclic Rings: Incorporates a thia-azatricyclic system with oxygen and sulfur atoms.

  • Substituents: Contains a diethylaminoethyl moiety that enhances solubility and may impact bioavailability.

  • Hydrochloride Salt: Enhances stability and solubility in aqueous environments.

Synthesis Pathway

The synthesis of this compound likely involves multistep organic reactions, including:

  • Formation of the Benzo[f]chromene Core: This step could involve cyclization reactions using appropriate precursors such as hydroxylated aromatic compounds.

  • Introduction of the Thia-Azatricyclic System: Achieved through condensation or cyclization reactions involving sulfur and nitrogen-containing reagents.

  • Attachment of the Diethylaminoethyl Group: Typically introduced via alkylation reactions using diethylamine derivatives.

  • Formation of the Hydrochloride Salt: A final step involving treatment with hydrochloric acid to yield the salt form.

Each step would require careful control of reaction conditions (temperature, pH, solvents) to ensure high yield and purity.

Potential Applications:

  • Pharmacological Activity:

    • The compound's structural complexity suggests potential as an anticancer agent or antimicrobial agent due to its heterocyclic framework.

    • Similar compounds have shown activity against Gram-positive/Gram-negative bacteria and cancer cell lines.

  • Molecular Docking Studies:

    • The presence of multiple functional groups makes it suitable for binding studies with biological targets such as enzymes or receptors.

    • Docking studies could reveal interactions with active sites in proteins related to cancer or infectious diseases.

Hypothetical Mechanism of Action:

  • The benzo[f]chromene core may interact with DNA or enzymes involved in cell replication.

  • The diethylamino group could enhance cellular uptake or target specific receptors.

Research Findings

While no direct studies on this exact compound were found in the provided search results, analogs with similar structural features have been extensively studied for their biological properties:

  • Antimicrobial Activity:

    • Compounds with thiazole or benzothiazole groups often exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential enzymes .

  • Anticancer Potential:

    • Heterocyclic compounds containing chromene cores have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction .

  • Antioxidant Properties:

    • Related compounds have demonstrated free radical scavenging activity due to electron-donating substituents .

Challenges:

  • Limited availability of specific data on this compound necessitates further experimental validation.

  • Complex synthesis may limit large-scale production.

Recommendations for Future Research:

  • Conduct detailed spectroscopic analysis (NMR, IR, LC-MS) to confirm the structure.

  • Perform in vitro and in vivo studies to evaluate pharmacological activity.

  • Explore modifications to improve bioavailability and therapeutic index.

This comprehensive overview highlights the potential significance of N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride, emphasizing its promise as a candidate for further medicinal chemistry exploration.

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